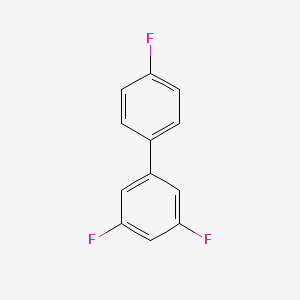

3,4',5-Trifluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7F3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

1,3-difluoro-5-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C12H7F3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H |

InChI Key |

SEMLETCZFGYMSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)F |

Origin of Product |

United States |

An Overview of Biphenyl Derivatives in Contemporary Organic Chemistry

Biphenyls, characterized by two phenyl rings linked by a single bond, are a class of aromatic hydrocarbons that serve as fundamental building blocks in organic synthesis. biosynce.combritannica.com Their structural framework is a common motif in a wide range of pharmacologically active compounds, natural products, and advanced materials. rsc.orgresearchgate.net The versatility of the biphenyl (B1667301) scaffold lies in its rigidity, chemical stability, and the ability to be functionalized at various positions, allowing for the fine-tuning of its properties. rsc.orgresearchgate.net

In contemporary organic chemistry, biphenyl derivatives are synthesized through various methods, with the Suzuki-Miyaura coupling being a particularly prevalent and efficient technique. biosynce.com This palladium-catalyzed cross-coupling reaction offers a robust and versatile route to a wide array of substituted biphenyls under mild conditions. biosynce.com The applications of biphenyl derivatives are extensive and varied. In the pharmaceutical industry, the biphenyl moiety is a key structural feature in numerous drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics. biosynce.comrsc.orgresearchgate.net In materials science, biphenyls are utilized in the production of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and specialized polymers due to their unique electronic and photophysical properties. rsc.org

Fundamental Principles Governing Fluorine Substitution Effects in Aromatic Systems

The introduction of fluorine atoms into an aromatic system, such as a biphenyl (B1667301) ring, imparts profound and often predictable changes to the molecule's properties. These effects stem from the unique characteristics of the fluorine atom, most notably its high electronegativity and relatively small size.

Furthermore, the substitution of hydrogen with fluorine can have a substantial impact on a molecule's conformational preferences and intermolecular interactions. The C-F bond is stronger and more polarized than a C-H bond. The introduction of fluorine can also influence the lipophilicity of a molecule, a critical parameter in drug design, often leading to increased metabolic stability.

Strategic Importance and Current Research Landscape of 3,4 ,5 Trifluoro 1,1 Biphenyl and Its Analogues

Established Synthetic Pathways for Fluorinated Biphenyl Derivatives

The construction of the biphenyl core, especially with fluorine substituents, relies heavily on transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to create the C-C bond linking the two aryl rings.

Carbon-Carbon Cross-Coupling Reactions.researchgate.netacs.orgsci-hub.seacs.orggre.ac.uk

Among the various cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted strategy for the synthesis of biphenyls, including fluorinated derivatives. researchgate.netacs.orgsci-hub.seacs.orggre.ac.uk Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the low toxicity of the boron-containing byproducts. acs.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction has proven highly effective for the synthesis of unsymmetrical biaryls like this compound. gre.ac.uk

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the choice of the palladium catalyst and the associated ligands. iastate.edu Research has focused on developing highly active and stable catalyst systems to improve yields and turnover numbers (TON).

In a notable example, an improved synthesis of a key intermediate for the fungicide Fluxapyroxad, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, utilized a Suzuki-Miyaura coupling. researchgate.netacs.orgsci-hub.se This process was optimized to achieve a high yield of 73% with a purity of 99.88%. researchgate.netacs.orgsci-hub.sesci-hub.se A key aspect of this optimization was the use of a low catalyst loading of Pd(PPh₃)₄ (0.04 mol%), which significantly enhances the economic viability of the process. researchgate.netacs.orgsci-hub.se The reaction was successfully carried out between 3,4,5-trifluorophenylboronic acid and an ortho-substituted aryl halide. sci-hub.se

The choice of ligand is also critical. While phosphine (B1218219) ligands are common, studies have explored various ligands to enhance catalytic activity. iastate.edu For instance, the use of bulky, electron-donating phosphine ligands can be beneficial, especially when dealing with less reactive aryl chlorides. libretexts.org

Table 1: Catalyst and Ligand Optimization in Suzuki-Miyaura Coupling

| Catalyst | Ligand | Substrates | Key Findings | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | 3,4,5-trifluorophenylboronic acid and o-chloronitrobenzene | Achieved high yield with very low catalyst loading (0.04 mol%). | researchgate.netacs.orgsci-hub.se |

| Pd₂(dba)₃ | XPhos | 2,3,4,5-Tetrafluoro-1-iodobenzene and 3,4,5-Trifluorophenyl-boronic Acid | Investigated for the synthesis of highly fluorinated biphenyls, though homocoupling was a challenge. | acs.org |

| Pd(OAc)₂ | Polymer-supported ligands | o-chloronitrobenzene and phenylboronic acid | Efficient synthesis with low palladium loading (0.02 mol%). | acs.org |

The synthesis of polyfluorinated biphenyls often involves the coupling of electron-poor aryl halides. acs.org This can be challenging due to the electronic properties of the substrates. sci-hub.seacs.org The Suzuki-Miyaura coupling has been successfully applied to these challenging substrates. sci-hub.seacs.org For instance, the coupling of electron-poor aryl chlorides has been a focus in the synthesis of agrochemical-related compounds. researchgate.net Optimization of reaction conditions is crucial for achieving high yields in these cases. acs.org Research has demonstrated that with the right catalyst system, even highly fluorinated and electron-deficient aryl halides can be effectively coupled. acs.org

A significant driver in modern synthetic chemistry is the development of cost-effective and environmentally benign processes. acs.orgsci-hub.sesci-hub.seacs.org In the context of this compound synthesis, this has translated into efforts to reduce catalyst loading, utilize greener solvents, and minimize waste. acs.orgsci-hub.sesci-hub.seacs.orgresearchgate.netflemingcollege.ca

An improved three-step synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine highlights these efforts. acs.orgsci-hub.se The process boasts a low catalyst loading of 0.04 mol% Pd(PPh₃)₄, which significantly reduces costs. acs.orgsci-hub.sesci-hub.se Furthermore, the development of heterogeneous catalysts, such as palladium supported on polymers or nanoparticles, offers the advantage of easy separation and recycling, contributing to a more sustainable process. researchgate.netflemingcollege.canih.gov The use of water as a solvent in Suzuki-Miyaura couplings is another area of active research aimed at creating greener synthetic routes. researchgate.netnih.gov

Table 2: Economic and Green Approaches in Suzuki-Miyaura Coupling

| Approach | Key Feature | Benefit | Reference |

| Low Catalyst Loading | Use of 0.04 mol% Pd(PPh₃)₄ | Reduced cost, higher turnover number (TON = 2275). | acs.orgsci-hub.sesci-hub.se |

| Heterogeneous Catalysis | Polymer-supported Pd catalysts | Easy catalyst separation and recycling. | researchgate.netflemingcollege.ca |

| Green Solvents | Use of water | Environmentally friendly reaction medium. | researchgate.netnih.gov |

| One-Pot Procedures | In-situ generation of boronic ester followed by coupling | Reduced waste and improved efficiency. | rsc.org |

While palladium-catalyzed reactions dominate the field, other transition metals have also been explored for the synthesis of biphenyls. Copper-catalyzed coupling reactions, for instance, present a potentially more economical alternative to palladium. researchgate.net Research into copper-catalyzed defluoroborylation of trifluoromethylated alkynes showcases the utility of copper in C-F bond functionalization, a related area of fluorine chemistry. nih.gov Although direct copper-catalyzed synthesis of this compound is less documented in the provided context, the broader exploration of copper catalysis for C-C bond formation suggests its potential as a viable alternative. researchgate.net

Unveiling the Synthetic Pathways to this compound

The fluorinated biphenyl scaffold, particularly this compound, represents a cornerstone in the development of modern agrochemicals and pharmaceuticals. Its unique substitution pattern imparts desirable physicochemical properties, driving extensive research into efficient and scalable synthetic methodologies. This article delves into the key strategies employed for the construction of this important molecular framework, focusing on nucleophilic aromatic substitution, electrophilic fluorination, and advanced organometallic techniques.

Synthetic Strategies and Methodologies for this compound Scaffolds

The construction of the this compound core is achieved through a variety of synthetic approaches, each with its own set of advantages and challenges. These methods can be broadly categorized into classical and advanced techniques, with a significant focus on maximizing yield, purity, and process efficiency.

Nucleophilic Aromatic Substitution Methodologies

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental tool for the synthesis of fluorinated biphenyls. nih.gov These reactions typically involve the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of this compound synthesis, this often involves the reaction of a suitably activated fluoroaromatic compound with a nucleophilic partner. core.ac.uk

The reactivity of fluoroarenes in SNAr reactions is enhanced by the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards nucleophilic attack. core.ac.uk The mechanism generally proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk The choice of solvent, base, and reaction temperature is crucial for the success of these transformations. While traditional methods often require high temperatures, recent advancements have focused on the development of more reactive fluoride (B91410) sources, such as anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), which can facilitate these reactions at room temperature. nih.gov

A concerted SNAr mechanism has also been explored, which circumvents the canonical Meisenheimer intermediate. nih.gov This approach has broadened the scope of SNAr fluorination to include substrates with less electron-withdrawing groups. nih.gov Furthermore, the use of organic superbases like t-Bu-P₄ has been shown to efficiently catalyze SNAr reactions of aryl fluorides with a wide range of nucleophiles, demonstrating excellent functional group tolerance. acs.org

Electrophilic Fluorination Techniques

Electrophilic fluorination offers an alternative pathway to introduce fluorine atoms onto the biphenyl scaffold. wikipedia.org This method involves the reaction of a carbon-centered nucleophile, such as an organometallic species or an enolate, with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, its high reactivity and handling difficulties have led to the development of safer and more selective N-F reagents. wikipedia.orgorganicreactions.org

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org These reagents are generally stable, easy to handle, and provide a source of "F⁺" for the fluorination of various substrates. The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

The choice of the N-F reagent is critical, as their reactivity can be tuned by modifying the electronic properties of the nitrogen-containing backbone. rsc.org For instance, cationic N-F reagents, such as N-fluoropyridinium salts, are generally more powerful fluorinating agents than their neutral counterparts. wikipedia.org While direct electrophilic fluorination of a pre-formed biphenyl can be challenging in terms of regioselectivity, this method is valuable for the synthesis of fluorinated building blocks that can then be used in cross-coupling reactions. beilstein-journals.org

Advanced Synthetic Techniques and Process Optimization

Beyond classical methods, the synthesis of this compound and its derivatives has benefited significantly from advanced synthetic techniques. These methods offer greater control over the molecular architecture and enable more efficient and scalable production.

Regioselective Synthesis and Positional Isomer Control

Achieving the desired 3,4',5-trifluoro substitution pattern requires precise control over the regioselectivity of the synthetic reactions. One strategy involves a radical coupling route starting from 3,4,5-trifluorophenylhydrazine and an excess of aniline. sci-hub.se However, this method can lead to the formation of undesired positional isomers that require separation. sci-hub.se

A more controlled approach involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for the construction of biaryl compounds. nih.govacs.org By carefully selecting the starting materials, specifically the boronic acid and the aryl halide, the desired regiochemistry can be achieved with high fidelity. For instance, the coupling of (3,4,5-trifluorophenyl)boronic acid with a suitably substituted aryl halide allows for the direct and regioselective formation of the 3,4',5-trifluorobiphenyl core. sci-hub.se

Utilization of Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, play a crucial role in the synthesis of key intermediates for this compound. tcichemicals.comfluorochem.co.uk For example, 3,4,5-trifluorophenylmagnesium bromide can be prepared from 3,4,5-trifluorobromobenzene and magnesium. sci-hub.segoogle.com This Grignard reagent serves as a versatile nucleophile and is a key precursor for the synthesis of (3,4,5-trifluorophenyl)boronic acid. sci-hub.se

The formation of Grignard reagents from fluorinated aryl halides requires careful control of reaction conditions to ensure safety and efficiency. orgsyn.orgresearchgate.net The use of initiators like 1,2-dibromoethane (B42909) can be employed to start the reaction. sci-hub.se The subsequent reaction of the Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup, yields the desired boronic acid. sci-hub.se Other organometallic reagents, such as those based on zinc and copper, are also utilized in various cross-coupling reactions for the synthesis of fluorinated biphenyls. fluorochem.co.ukresearchgate.net

Multi-Step Organic Synthesis Pathways for Complex Fluorinated Biphenyls

This synthesis starts with the preparation of (3,4,5-trifluorophenyl)boronic acid from 3,4,5-trifluorobromobenzene. sci-hub.se The boronic acid is then coupled with o-chloronitrobenzene via a Suzuki-Miyaura reaction to form 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl. sci-hub.se The final step involves the reduction of the nitro group to an amine. sci-hub.se Such multi-step pathways allow for the introduction of various functional groups at specific positions, enabling the synthesis of a diverse range of complex fluorinated biphenyls. worktribe.com

Design and Preparation of Key Synthetic Intermediates (e.g., Boronic Acids)

The design and efficient preparation of key synthetic intermediates are paramount for the successful synthesis of this compound. Among these, (3,4,5-trifluorophenyl)boronic acid is a particularly important building block. tcichemicals.comsigmaaldrich.com It is a reactant in the widely used Suzuki-Miyaura cross-coupling reaction, which is one of the most effective methods for forming the C-C bond between the two phenyl rings. nih.govrsc.org

The synthesis of (3,4,5-trifluorophenyl)boronic acid is typically achieved through the reaction of a Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide, with a trialkyl borate followed by hydrolysis. sci-hub.segoogle.comresearchgate.net The purity and stability of the boronic acid are crucial for the efficiency of the subsequent coupling reaction. researchgate.net Research has focused on optimizing the preparation of this key intermediate to improve yields and ensure its suitability for large-scale industrial production. sci-hub.segoogle.com Besides boronic acids, other intermediates like aryl halides and organotin compounds are also employed in different cross-coupling strategies. fluorochem.co.uk

Data on Synthetic Reactions

The following table summarizes key aspects of the synthetic reactions discussed in this article.

| Reaction Type | Key Reagents | Intermediate/Product | Key Features |

| Nucleophilic Aromatic Substitution | Aryl fluorides, Nucleophiles, t-Bu-P₄ | Functionalized fluorobiphenyls | Catalytic, high functional group tolerance. acs.org |

| Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSI) | Fluorinated biphenyls | Uses a source of "F⁺". wikipedia.org |

| Suzuki-Miyaura Coupling | (3,4,5-trifluorophenyl)boronic acid, Aryl halide, Pd catalyst | This compound derivatives | High regioselectivity, efficient C-C bond formation. sci-hub.seacs.org |

| Grignard Reagent Formation | 3,4,5-trifluorobromobenzene, Mg | 3,4,5-trifluorophenylmagnesium bromide | Key intermediate for boronic acid synthesis. sci-hub.segoogle.com |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. nih.gov For this compound, these reactions are expected to occur preferentially on the non-fluorinated phenyl ring. The fluorine atoms on the second ring are strongly electron-withdrawing through their inductive effect, which deactivates that ring towards attack by electrophiles. researchgate.net In contrast, the unsubstituted phenyl ring behaves similarly to benzene, readily undergoing substitution.

The Friedel–Crafts reactions are a cornerstone of organic synthesis, allowing for the attachment of alkyl (alkylation) or acyl (acylation) groups to an aromatic ring. wikipedia.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate a potent carbocation or acylium ion electrophile. berkeley.edulibretexts.org

For this compound, Friedel–Crafts reactions would selectively functionalize the unsubstituted phenyl ring. The electron-donating effect of an attached alkyl group activates the ring, which can sometimes lead to polyalkylation. libretexts.org Acylation, however, introduces a deactivating acyl group, which prevents further reactions on the same ring. wikipedia.org The fluorinated ring remains inert to these conditions due to the strong deactivating inductive effect of the fluorine substituents. researchgate.net While specific examples for this compound are not detailed in the surveyed literature, the general principles of Friedel-Crafts reactions on biphenyl and substituted arenes suggest that alkylation and acylation would proceed at the ortho and para positions of the non-fluorinated ring. berkeley.edu

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto an aromatic ring. This functionalization has been demonstrated for this compound, yielding the derivative 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl. echemi.compharmacompass.com The substitution occurs at the C2 (ortho) position of the non-fluorinated ring. This regioselectivity highlights the directing effect of the trifluorophenyl group and the higher reactivity of the unsubstituted ring towards electrophiles. The nitro derivative is a valuable intermediate for further functionalization, particularly for the synthesis of aminated compounds. echemi.compharmacompass.com

Nucleophilic Functionalization and Substitution Pathways

The electron-deficient nature of polyfluoroarenes makes them susceptible to nucleophilic aromatic substitution (SNA_r). mdpi.combeilstein-journals.org In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a fluoride ion. mdpi.com The 3,4',5-trifluorophenyl ring of this compound is activated for such reactions.

Research on related polyfluorinated biphenyls, such as decafluorobiphenyl, demonstrates that they can react with organolithium reagents to form more complex polyaromatic systems. beilstein-journals.org Similarly, reactions of polyfluoroarenes with various nucleophiles like phenothiazines have been shown to proceed with high selectivity, typically substituting the fluorine atom at the para position. mdpi.comresearchgate.net These findings suggest that the 3,4',5-trifluorophenyl moiety of this compound can be functionalized by a range of strong nucleophiles, providing a pathway to derivatives substituted on the fluorinated ring.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are crucial for modifying functional groups on the this compound scaffold. A prominent example is the reduction of the nitro group in 3',4',5'-Trifluoro-2-nitro-1,1'-biphenyl to form 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine. google.com This transformation is a key step in the synthesis of highly functionalized derivatives and is typically achieved using standard reducing agents.

Furthermore, studies on related trifluoromethylarenes indicate that the C-F bonds can undergo reductive cleavage under specific organophotoredox conditions. acs.org This process involves the formation of a radical anion, followed by the expulsion of a fluoride ion. acs.org While not demonstrated specifically for this compound, these findings suggest a potential pathway for the selective reduction of the C-F bonds on the fluorinated ring to access difluoro- or monofluorobiphenyl derivatives.

Synthesis of Highly Functionalized Trifluorobiphenyl Derivatives

The synthesis of complex derivatives of this compound often relies on cross-coupling reactions to construct the core biphenyl structure, followed by functional group manipulations.

3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine is a significant intermediate, notably for the synthesis of the fungicide Fluxapyroxad. acs.orgsci-hub.seresearchgate.net Several efficient synthetic routes to this compound have been developed, with the Suzuki-Miyaura coupling being a central strategy. acs.orgresearchgate.netacs.org

A patent describes an alternative four-step synthesis that also begins with 3,4,5-trifluorobromobenzene and proceeds through boronation and coupling with o-chlorobenzonitrile to form 3',4',5'-trifluoro[1,1'-biphenyl]-2-carbonitrile. google.com Subsequent hydrolysis and degradation steps yield the final amine product with a total yield of 60-65%. google.com

| Synthetic Step | Reactants | Catalyst/Reagents | Yield | Reference |

| Boronic Acid Synthesis | 3,4,5-Trifluorobromobenzene, 1,2-dibromoethane, Mg, Trimethyl borate | Grignard Formation | 82% | acs.org |

| Suzuki-Miyaura Coupling | (3,4,5-Trifluorophenyl)boronic acid, 2-Bromoaniline | Pd(PPh₃)₄, K₂CO₃ | 89% | acs.org |

| Overall Process | 3,4,5-Trifluorobromobenzene (starting material) | Three-step synthesis | 73% | acs.orgresearchgate.netacs.org |

| Alternative Coupling | 3,4,5-Trifluorobenzene boric acid, o-Chlorobenzonitrile | Palladium catalyst | Not specified | google.com |

| Hydrolysis & Degradation | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-carbonitrile | NaOH, Sodium hypochlorite | Not specified | google.com |

| Overall Alternative | 3,4,5-Trifluorobromobenzene (starting material) | Four-step synthesis | 60-65% | google.com |

Hydroxylated Biphenyl Derivatives (e.g., 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-ol)

Hydroxylated derivatives of biphenyls are of significant interest due to their presence as metabolites of various industrial compounds and their potential biological activities. The introduction of a hydroxyl group onto the this compound core can modulate its physicochemical properties and biological interactions.

Synthesis and Research Findings:

The primary hydroxylated derivative of interest is 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-ol . chemicalbook.com While specific peer-reviewed synthesis routes for this exact molecule are not extensively detailed, a plausible and standard method involves the diazotization of its corresponding amine precursor, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine , followed by hydrolysis. libretexts.orgnih.gov This reaction sequence is a fundamental transformation in aromatic chemistry.

The process would begin with the treatment of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–10 °C). This forms a relatively stable diazonium salt. libretexts.org Subsequent heating of the aqueous solution of this diazonium salt allows for nucleophilic substitution by water, leading to the evolution of nitrogen gas and the formation of the desired phenol, 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-ol. libretexts.org

Although research on 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-ol itself is limited, studies on analogous hydroxylated biphenyls provide insight into their potential relevance. For instance, hydroxylated metabolites of polychlorinated biphenyls (PCBs) have been identified in various organisms and are known to sometimes possess anti-estrogenic properties. orgsyn.org Furthermore, the enzymatic hydroxylation of biphenyl to form 2- and 4-hydroxybiphenyl is a known metabolic pathway in various species, indicating that such derivatives are biologically accessible. google.com The properties of 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-ol are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-ol | C₁₂H₇F₃O | 224.18 | Not Available | Phenolic derivative of the parent biphenyl. chemicalbook.com |

| 3',4,5'-Trifluoro-[1,1'-biphenyl]-2-amine | C₁₂H₈F₃N | 223.19 | 915416-45-4 | Key precursor for synthesis. nih.govsci-hub.se |

Boronic Acid and Ester Derivatives

Boronic acids and their corresponding esters are exceptionally valuable intermediates in organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds. alfa-chemistry.comorganic-chemistry.org

Synthesis and Research Findings:

The synthesis of the this compound scaffold itself heavily relies on a boronic acid precursor. Specifically, 3,4,5-Trifluorophenylboronic acid is a key reactant coupled with a substituted phenyl halide (like o-chloronitrobenzene or o-chlorobenzonitrile) to form the biphenyl structure. sci-hub.segoogle.com This boronic acid can be prepared from 1-bromo-3,4,5-trifluorobenzene (B146875) via a Grignard reaction followed by treatment with trimethyl borate and subsequent hydrolysis. orgsyn.org

To create boronic acid derivatives of the fully formed biphenyl, a different strategy is employed. The Miyaura borylation reaction allows for the conversion of an aryl halide into a boronic ester. alfa-chemistry.comorganic-chemistry.org For instance, a hypothetical bromo-3,4',5'-trifluoro-1,1'-biphenyl could be reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst [e.g., Pd(dppf)Cl₂] and a weak base like potassium acetate (B1210297) (KOAc). mdpi.com This would yield the corresponding (3',4',5'-trifluoro-[1,1'-biphenyl]-x-yl)boronic acid pinacol (B44631) ester , where 'x' denotes the position of the borylation.

These boronic ester derivatives are stable, can be purified by chromatography, and serve as versatile handles for subsequent Suzuki-Miyaura couplings, allowing for the introduction of additional aryl or vinyl groups onto the biphenyl core. organic-chemistry.org This two-step borylation/coupling sequence is a powerful tool for building complex molecular architectures. organic-chemistry.org

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Role in Synthesis |

|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | C₆H₄BF₃O₂ | 175.90 | 143418-49-9 | Key precursor for the initial Suzuki-Miyaura coupling to form the biphenyl scaffold. orgsyn.orgrsc.org |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 | Reagent for Miyaura borylation to convert aryl halides to boronic esters. alfa-chemistry.comorganic-chemistry.org |

Carboxamide and Acyl(thio)urea Derivatives for Specific Research Applications

The functionalization of the 2-amino group of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine has led to the development of highly active molecules, particularly in the field of agrochemicals. This amine serves as a crucial intermediate for fungicides that inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. sci-hub.senih.gov

Research Findings:

The most prominent application is in the synthesis of Fluxapyroxad . sci-hub.senih.gov This fungicide is an amide formed by the condensation of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid. nih.gov

Recent research has expanded on this theme by synthesizing novel pyrazole (B372694) acyl(thio)urea derivatives. In these studies, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine is reacted with pyrazole-4-carbonyl isothiocyanates to generate a series of acylthiourea compounds. These can then be converted to their acylurea counterparts. The resulting derivatives have been evaluated for their fungicidal activity against a range of plant pathogens.

Notably, compounds such as 1,3-dimethyl-N-((3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-1-methyl-N-((3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide have demonstrated significant fungicidal activity, in some cases comparable or superior to commercial fungicides like bixafen. These findings highlight the importance of the 3,4',5'-trifluoro-1,1'-biphenyl scaffold in designing new SDH inhibitors.

| Compound Name | Derivative Type | Research Application |

|---|---|---|

| Fluxapyroxad | Carboxamide | Broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. sci-hub.senih.gov |

| 1,3-dimethyl-N-((3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide | Acylurea | Investigational fungicide with potent activity against various plant pathogens. |

| 3-(difluoromethyl)-1-methyl-N-((3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide | Acylurea | Investigational fungicide with potent activity against various plant pathogens. |

Stereoselective Functionalization

Stereoselectivity in biphenyl systems is dominated by the phenomenon of atropisomerism . This occurs when rotation around the single bond connecting the two aryl rings is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. researchgate.netresearchgate.net For this to occur, the biphenyl must have sufficiently bulky substituents at the ortho positions (2, 2', 6, and 6'). researchgate.net

Research Findings and Principles:

While specific studies on the stereoselective functionalization of 3,4',5'-Trifluoro-1,1'-biphenyl are not prominent, the principles of asymmetric synthesis of axially chiral biaryls are well-established and applicable. The development of chiral ligands for transition metal-catalyzed reactions is central to this field. rsc.orgacs.org

Key strategies for achieving atroposelective synthesis of biphenyls include:

Asymmetric Suzuki-Miyaura Coupling: This involves using a chiral phosphine ligand in a palladium-catalyzed cross-coupling reaction. mit.edu The chiral environment created by the ligand influences the coupling process, favoring the formation of one atropisomer over the other.

Asymmetric Ullmann Coupling: This method involves the homocoupling of ortho-substituted aryl halides. Recent advances have utilized nickel catalysis with chiral ligands to achieve high enantioselectivity in the synthesis of axially chiral bisphosphine oxides, which are precursors to important chiral ligands. acs.orgchemrxiv.org

Asymmetric C-H Functionalization: This modern approach involves the direct, stereoselective coupling of a C-H bond on one aromatic ring with a partner. rsc.orgrsc.org These reactions often use a chiral ligand or a transient chiral directing group to control the stereochemical outcome. rsc.org

For a molecule like 3,4',5'-Trifluoro-1,1'-biphenyl, achieving stable atropisomers would require the introduction of bulky groups at its ortho positions (e.g., positions 2 and 6 or 2 and 2'). For example, if a bulky group were introduced at the 2-position (as in the amine and hydroxyl derivatives discussed), a subsequent stereoselective introduction of another bulky group at the 6- or 2'-position could, in principle, lead to an axially chiral product. The success of such a strategy would depend heavily on the size of the ortho substituents and the rotational energy barrier they create.

| Concept | Description | Relevance to 3,4',5'-Trifluoro-1,1'-biphenyl |

|---|---|---|

| Atropisomerism | Axial chirality arising from restricted rotation about a single bond. researchgate.netresearchgate.net | The fundamental basis for stereoisomers in substituted biphenyls. |

| Chiral Phosphine Ligands | Key components in asymmetric transition-metal catalysis used to induce enantioselectivity. acs.orgmit.edu | Essential for potential atroposelective synthesis of derivatives via methods like Suzuki or Ullmann coupling. |

| Asymmetric C-H Functionalization | A modern strategy for creating chiral molecules by directly and selectively functionalizing a C-H bond. rsc.orgrsc.org | A potential route to introduce chirality onto the biphenyl scaffold in a step-economical manner. |

Structural Elucidation and Stereochemical Analysis of 3,4 ,5 Trifluoro 1,1 Biphenyl Systems

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 3,4',5-Trifluoro-1,1'-biphenyl relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, spatial arrangement, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like this compound, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are particularly insightful. aiinmr.com

¹H NMR spectroscopy of this compound reveals signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine atoms and the anisotropic effects of the adjacent phenyl ring. The protons on the trifluorinated ring are expected to show complex splitting patterns due to coupling with both neighboring protons and fluorine atoms.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. aiinmr.com In this compound, three distinct fluorine signals are expected, corresponding to the F-3, F-4', and F-5 positions. The chemical shifts of these fluorine nuclei provide valuable information about the electron density at their respective positions. For instance, in a related compound, 1-bromo-3,4,5-trifluorobenzene (B146875), the fluorine at the 4-position (para to bromine) has a unique chemical environment compared to the fluorines at the 3 and 5 positions. blogspot.com This results in distinct signals in the ¹⁹F NMR spectrum. blogspot.com The coupling between the fluorine atoms (JFF) and between fluorine and hydrogen atoms (JHF) provides crucial data for assigning the specific resonances to the correct atoms in the molecule.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | H-2, H-6 | 7.3 - 7.6 | m | JHH, JHF |

| ¹H | H-2', H-6' | 7.1 - 7.4 | m | JHH, JHF |

| ¹H | H-3', H-5' | 7.0 - 7.3 | t | JHH |

| ¹⁹F | F-3 | -130 to -140 | ddd | JFF, JHF |

| ¹⁹F | F-4' | -110 to -120 | t | JFF |

| ¹⁹F | F-5 | -130 to -140 | ddd | JFF, JHF |

Note: Predicted values are based on typical ranges for similar fluorinated biphenyl (B1667301) compounds and may vary depending on the solvent and experimental conditions.

In biphenyl systems, the proximity of atoms on the two separate rings can lead to through-space spin-spin coupling, a phenomenon transmitted through space rather than through the covalent bond network. acs.orgnih.gov This effect is particularly significant for nuclei that are close in spatial proximity due to the molecule's conformation, such as the protons and fluorine atoms on the ortho positions of the two rings. The magnitude of this coupling is highly dependent on the internuclear distance and the dihedral angle between the two phenyl rings. rsc.org Observing through-space JFH coupling can provide compelling evidence for the preferred conformation of the biphenyl system in solution. acs.orgrsc.org

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY) are powerful tools for determining the spatial proximity of nuclei. In the context of this compound, NOESY experiments can reveal through-space interactions between protons on the two different rings, providing information about the torsional angle. HOESY experiments, which detect correlations between different types of nuclei (e.g., ¹H and ¹⁹F), are particularly valuable. Cross-peaks in a ¹H-¹⁹F HOESY spectrum would indicate close spatial proximity between specific protons and fluorine atoms, offering direct evidence for the molecule's three-dimensional structure and preferred conformation in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net

For this compound (C₁₂H₇F₃), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, cleavage of the bond between the two phenyl rings is a common fragmentation pathway for biphenyl compounds, leading to characteristic fragment ions.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₂H₇F₃ | 208.0500 |

| [M-F]⁺ | C₁₂H₇F₂ | 189.0512 |

| [C₆H₄F]⁺ | C₆H₄F | 95.0348 |

| [C₆H₃F₂]⁺ | C₆H₃F₂ | 112.0254 |

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching and bending, C=C stretching of the aromatic rings, and C-F stretching. The positions and intensities of the C-F stretching vibrations can be particularly informative about the substitution pattern of the fluorine atoms on the phenyl ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong |

Electronic Absorption and Emission Spectroscopy (UV, Photoluminescence)

There is no available published data on the electronic absorption (UV-Vis) or photoluminescence (emission) spectra for this compound. While studies exist for other fluorinated biphenyls and related structures, this specific isomer has not been characterized in the literature in this regard.

X-ray Crystallography and Solid-State Structural Studies

No publicly accessible X-ray crystallography data for this compound could be located. Consequently, the following subsections, which rely on such data, could not be addressed.

No single crystal X-ray diffraction studies have been published for this compound. Therefore, information regarding its molecular geometry (bond lengths, bond angles, dihedral angles) and crystal packing arrangement is not available.

Without crystal structure data, an analysis of the specific intermolecular interactions, such as halogen bonding, π-π stacking, or other van der Waals forces, in the solid state of this compound cannot be performed.

There is no information in the scientific literature to suggest that this compound exhibits polymorphism, as no studies on its crystallization and solid-state forms have been reported.

A search for metal complexes using this compound as a ligand did not yield any results. Therefore, no analysis of coordination polyhedra involving this specific compound can be provided.

X-ray Powder Diffractometry (XRD) for Material Characterization

In a typical XRD experiment, a powdered sample is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes of the material, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of peaks is unique to the crystalline structure of the compound, acting as a fingerprint for identification.

For instance, studies on other fluorinated biphenyl derivatives have successfully employed XRD for structural elucidation. nih.govacs.org Single-crystal X-ray diffraction (SC-XRD) analysis of compounds like 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) revealed that they crystallize in the monoclinic system with a P21/c space group. nih.govacs.org Such analyses provide precise data on bond lengths, bond angles, and the dihedral angle between the phenyl rings, which was found to be 39.4° for TBDFBP and -38.5° for DFBPE. nih.gov

Synchrotron XRD, which uses high-intensity radiation, allows for the determination of crystal structures from powder data, even for complex organic molecules where growing single crystals is challenging. researchgate.netshu.ac.ukiaea.org This method has been used to determine the crystal structure of compounds like 4-(2,3,4-trifluorophenyl)-1,2,3,5-dithiadiazoyl, revealing the presence of two independent molecules in the asymmetric unit. researchgate.netshu.ac.uk The data obtained from XRD, including unit cell parameters and space group, are crucial for understanding the solid-state packing and intermolecular interactions of the molecule. nih.govmdpi.com

The table below illustrates typical crystallographic data that can be obtained from XRD analysis, based on findings for related difluorinated biphenyl compounds.

Table 1: Example Crystallographic Data for Difluorinated Biphenyl Compounds

| Parameter | TBDFBP (C₁₆H₁₆F₂) | DFBPE (C₁₄H₁₀F₂O) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Temperature (K) | 123 | 123 |

| Dihedral Angle (°) | 39.4 | -38.5 |

This type of data, if determined for this compound, would be invaluable for understanding its solid-state conformation and packing, which are influenced by factors like intermolecular C-H···F interactions.

Stereochemistry and Conformational Dynamics of Biphenyl Units

Axial Chirality and Atropisomerism in Substituted Biphenyls

Biphenyl systems, such as this compound, can exhibit a form of stereoisomerism known as atropisomerism. wikipedia.org This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. wikipedia.orgwikipedia.org If the rotation is sufficiently restricted, conformers that are non-superimposable mirror images of each other can be isolated. wikipedia.org This results in axial chirality, a type of chirality that does not rely on a traditional chiral center like an asymmetric carbon atom. wikipedia.orgyale.edu

The necessary condition for atropisomerism in biphenyls is the presence of bulky substituents at the ortho positions (2, 2', 6, and 6'). These substituents sterically hinder the rotation around the C1-C1' bond, creating a significant energy barrier. wikipedia.org In the case of this compound, all four ortho positions are occupied by hydrogen atoms. Generally, the absence of ortho substituents means the rotational barrier is low, and the molecule is considered achiral as the conformers interconvert rapidly at room temperature. nih.gov

However, the concept of atropisomerism is crucial in the broader context of substituted biphenyls. nih.gov For a biphenyl to be chiral, it must lack a plane of symmetry in its twisted conformation. The substitution pattern of this compound (asymmetric substitution on both rings) means that its mirror images are non-superimposable. The key factor is the magnitude of the rotational barrier. If this barrier is high enough (typically > 22 kcal/mol), the individual enantiomeric atropisomers can be isolated. wikipedia.org While this is not expected for this compound due to the small size of the ortho-hydrogens, the underlying principles of axial chirality govern its conformational landscape. wikipedia.orgwikipedia.org

Rotational Barriers and Conformational Preferences of Phenyl Rings

The rotation about the central C-C bond in biphenyls is characterized by two main energy barriers: one at a planar conformation (0° dihedral angle) and another at a perpendicular conformation (90° dihedral angle). comporgchem.com The ground state for most biphenyls is a twisted conformation, with the dihedral angle representing a compromise between two opposing effects: π-conjugation, which favors planarity, and steric repulsion between the ortho-substituents, which favors a perpendicular arrangement. acs.org

For the parent biphenyl molecule, the rotational barriers are relatively low, with experimental values around 6.0 ± 2.1 kJ/mol at 0° and 6.5 ± 2.0 kJ/mol at 90°. comporgchem.com The introduction of substituents significantly alters these barriers. Bulky ortho-substituents dramatically increase the rotational barrier due to steric hindrance. rsc.orgresearchgate.net

In this compound, the fluorine atoms are in the meta and para positions. Substituents at these positions have a less pronounced steric effect on the rotational barrier compared to ortho substituents. acs.org However, electronic effects can still play a role. Computational studies on various substituted biphenyls have shown that density functional theory (DFT) can accurately predict these barriers. rsc.orgnih.gov For 3,3'-dihalogenated biphenyls, calculations show a double minimum in the potential energy surface, with energy wells at approximately 45° and 135°. acs.org A similar potential energy profile could be anticipated for this compound, with a twisted ground-state conformation. Dynamic NMR spectroscopy is a common experimental technique used to measure these rotational barriers. rsc.orgresearchgate.net

Table 2: Calculated Rotational Barriers for Biphenyl and a Related Dihalogenated Biphenyl

| Compound | Method | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) | Ground State Dihedral Angle (°) |

|---|---|---|---|---|

| Biphenyl | CCSD(T) | 8.0 | 8.3 | ~44 |

| 3,3'-Difluorobiphenyl | B3LYP/6-311+G* | - | - | ~45 and ~135 |

Computational and Theoretical Investigations of 3,4 ,5 Trifluoro 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameters

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. mpg.de These methods are crucial for accurately describing systems where electron correlation is significant. mpg.de For 3,4',5-Trifluoro-1,1'-biphenyl, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), would be used to determine fundamental electronic properties. researchgate.netyoutube.com

These calculations can yield precise values for:

Electronic Energy: The total energy of the molecule in its ground and excited states.

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Spectroscopic Parameters: Predictions of spectroscopic signatures, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structure validation. researchgate.net

Studies on related fluorinated aromatic compounds demonstrate that ab initio methods are essential for quantifying the effects of fluorine substitution on molecular properties and for providing benchmark data to validate less computationally expensive methods. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it ideal for optimizing molecular geometries and analyzing conformational preferences. researchgate.net For fluorinated biphenyls, DFT, often using the B3LYP functional, is the standard for calculating ground-state geometries. researchgate.netnih.gov

| Parameter | Description | Expected Value |

|---|---|---|

| C1-C1' Bond Length | The length of the inter-ring single bond. | ~1.49 Å |

| C-F Bond Length | The average length of the carbon-fluorine bonds. | ~1.35 Å |

| C-C Bond Length (Aromatic) | The average length of the carbon-carbon bonds within the phenyl rings. | ~1.39 Å |

| Dihedral Angle (Φ) | The twist angle between the planes of the two phenyl rings. | ~40° - 45° |

DFT is also used to compute electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.goveurjchem.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed picture of molecular behavior, including conformational changes and interactions with the surrounding environment.

Simulation of Conformational Behavior in Solution and Condensed Phases

While quantum calculations provide information on static, optimized structures, MD simulations reveal the dynamic nature of this compound. A key application would be to study the distribution of the inter-ring dihedral angle (Φ) in a liquid phase or in solution. aip.org Unlike in a vacuum, where the molecule exists in a single minimum-energy state, thermal energy in a condensed phase allows it to sample a range of conformations.

MD simulations can track the fluctuations of this angle over time, providing a probability distribution. Studies on biphenyl (B1667301) and its derivatives show that the preferred conformation in solution can differ slightly from the gas-phase minimum due to intermolecular interactions. aip.org

Analysis of Solvent Effects on Molecular Shape and Dynamics

The choice of solvent can significantly influence the conformational preferences of a molecule. nih.govnih.govd-nb.info MD simulations are an excellent tool for investigating these solvent effects explicitly. By simulating this compound in different solvent boxes (e.g., a polar solvent like water versus a non-polar solvent like xylene), one can observe how the solvent molecules arrange themselves around the solute and how these interactions affect its structure and dynamics. nih.govresearchgate.net

For this compound, key points of investigation would include:

Polarity Effects: How the dipole moment of the solvent interacts with the polar C-F bonds.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, solvents could interact with the fluorine atoms as weak acceptors.

Conformational Shifts: Determining whether the average dihedral angle and the flexibility of the inter-ring bond change in response to different solvent environments. nih.gov

Computational Studies of Liquid Crystalline Behavior

Fluorinated biphenyl and terphenyl derivatives are cornerstone components of many liquid crystal materials. nih.govbohrium.comtandfonline.com Their utility stems from the unique properties imparted by fluorine atoms, which can modify molecular polarity, polarizability, and intermolecular interactions without significantly increasing molecular size. nih.gov

Computational studies, often combining DFT and MD, are vital for predicting the liquid crystalline potential of new molecules like this compound. nih.govmdpi.com DFT calculations can determine the molecule's shape and electrostatic potential, which are crucial for self-assembly. bohrium.commdpi.com Subsequently, MD simulations of many molecules in a simulation box can be used to observe whether they spontaneously organize into ordered phases (nematic, smectic) under specific temperature and pressure conditions. aip.org These simulations help correlate the molecular structure with macroscopic properties like mesophase stability and birefringence, guiding the design of new materials for applications in displays and photonics. tandfonline.comnih.gov

Lack of Publicly Available Research Data Precludes Analysis of this compound

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a notable absence of specific computational and theoretical investigations into the chemical compound This compound . Consequently, the generation of a detailed article focusing on the Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) analysis and ligand-protein interaction modeling and docking studies for this specific molecule is not possible at this time.

While there is a body of research on other fluorinated biphenyl derivatives, the unique substitution pattern of this compound means that data from other, differently substituted, molecules cannot be extrapolated to provide a scientifically accurate and detailed analysis as requested. The principles of QSAR and molecular docking are highly dependent on the specific chemical structure of the compound .

The inquiry for detailed research findings, including data tables for QSAR/QSPR and ligand-protein interactions, cannot be fulfilled due to the apparent lack of published studies on this particular compound. The scientific community has either not conducted or not published such specific computational investigations for this compound.

Therefore, the sections on Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis and Ligand-Protein Interaction Modeling and Docking Studies for this compound cannot be developed as the foundational research data is not available in the public domain.

The Role of this compound in Advanced Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone in the development of high-performance materials. The compound this compound, a member of the fluorinated biphenyl family, exemplifies this principle. Its unique electronic properties and molecular architecture make it a valuable building block in the fields of liquid crystals and optoelectronics. This article explores the specific applications of this trifluorinated biphenyl core in advanced materials, focusing on its role in liquid crystalline and electronic materials.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Biphenyls

The synthesis of fluorinated biphenyls, including 3,4',5-Trifluoro-1,1'-biphenyl, is critical for their application in various fields. nih.gov While traditional cross-coupling reactions are effective, the future lies in developing more sustainable and efficient methods.

The Suzuki-Miyaura coupling reaction is a predominant method for creating the C-C bond necessary for the biphenyl (B1667301) structure, often utilizing a palladium catalyst. nih.govacs.org Research has demonstrated the synthesis of various fluorinated biphenyl compounds with excellent yields using this method. acs.org A key area of future development is the enhancement of these catalytic systems to be more environmentally friendly and cost-effective. For instance, an improved process for synthesizing 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad (B1673505), achieved a high yield with catalyst loading as low as 0.04 mol%, presenting an economically and environmentally sound process with potential for industrial scale-up. researchgate.net

Future methodologies will likely focus on:

Minimizing Catalyst Loading: Developing highly active catalysts that can be used in minute quantities, reducing costs and metal contamination in the final product. researchgate.net

Flow Chemistry: Shifting from traditional batch processing to continuous-flow reactors, which offers better control over reaction conditions, improved safety for highly exothermic reactions, and easier scalability. frontiersin.orgcetjournal.it

Green Solvents: Replacing conventional organic solvents with more benign alternatives like water, ionic liquids, or deep eutectic solvents.

Alternative Energy Inputs: Utilizing microwave irradiation or sonochemistry to accelerate reaction times and improve energy efficiency. unito.it

Direct C-H Arylation: Exploring methods that avoid the pre-functionalization (e.g., creating boronic acids) of one of the aromatic rings, thus shortening the synthetic sequence and reducing waste.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Biphenyls The following is an interactive data table. You can sort and filter the data as needed.

| Method | Catalyst/Reagents | Key Advantages | Challenges/Areas for Improvement | Relevant Research |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst, Boronic acid | High yields, good functional group tolerance | Catalyst cost, metal contamination, use of organic solvents | Optimization for lower catalyst loading researchgate.net, use in synthesizing novel fluorinated biphenyls. nih.govacs.org |

| Direct C-H Arylation | Transition metal catalyst (e.g., Pd, Ru, Rh) | Atom economy, reduced synthetic steps | Regioselectivity control, harsh reaction conditions | An emerging area for more sustainable synthesis. |

| Radical Coupling | Radical initiator, aniline | Can achieve coupling without protecting groups | Lower regioselectivity, use of excess reagents | A study on a related amine derivative showed a 59% yield but with ~16% undesired isomers. sci-hub.se |

| Continuous Flow Synthesis | Typically uses immobilized catalysts in microreactors | Enhanced safety, scalability, process control | Initial setup cost, potential for channel clogging | General trend in process intensification applicable to biphenyl synthesis. frontiersin.orgcetjournal.it |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

Understanding the reactivity of this compound is essential for creating new derivatives with tailored properties. The fluorine atoms significantly influence the electron distribution and reactivity of the aromatic rings. nih.gov

Future research will likely focus on selectively functionalizing the biphenyl core. Derivatization, the process of converting a chemical compound into a derivative, is crucial. For analytical purposes, derivatization is often required to make compounds like perfluorinated acids suitable for analysis by gas chromatography (GC). nih.govresearchgate.netnih.govmagtech.com.cn These techniques, such as esterification or amidation, could be adapted for synthetic purposes to create novel materials from the this compound scaffold.

Key areas for exploration include:

Regioselective Functionalization: Developing reactions that can target a specific carbon-hydrogen or carbon-fluorine bond on either of the phenyl rings.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of fluorine atoms with various nucleophiles to introduce new functional groups. This is a known reaction for highly fluorinated aromatics. beilstein-journals.org

Late-Stage Functionalization: Modifying the biphenyl structure after its initial synthesis to rapidly generate a library of derivatives for screening in various applications.

Polymerization: Using derivatized trifluorobiphenyls as monomers for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

Integration of Advanced Computational Modeling for Predictive Material Design

Computational chemistry is becoming an indispensable tool for accelerating materials discovery. nih.govmit.eduyoutube.com For fluorinated biphenyls, methods like Density Functional Theory (DFT) are already being used to predict molecular structures, electronic properties, and intermolecular interactions. acs.orgnih.gov

The future of research in this area involves a tighter integration of computational modeling and experimental work:

High-Throughput Screening: Using computational models to rapidly screen virtual libraries of this compound derivatives to identify candidates with desired properties (e.g., for liquid crystals or electronic devices) before committing to laboratory synthesis.

AI and Machine Learning: Employing artificial intelligence and machine learning algorithms to analyze large datasets from both computational and experimental studies. mit.eduyoutube.com This can uncover complex structure-property relationships and predict the performance of new materials with even greater accuracy. youtube.com

Modeling Reaction Pathways: Simulating potential chemical reactions to predict their outcomes, optimize conditions, and understand reaction mechanisms, which can guide the development of new synthetic strategies.

Table 2: Application of Computational Modeling in Fluorinated Biphenyl Research The following is an interactive data table. You can sort and filter the data as needed.

| Computational Method | Predicted Properties | Significance for Material Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity parameters, spectroscopic properties (NMR, IR) | Provides fundamental understanding of the molecule's stability and potential interaction sites. acs.orgnih.gov | acs.orgnih.gov |

| Molecular Electrostatic Potential (MEP) Analysis | Charge distribution, potential sites for intermolecular interactions | Predicts how molecules will interact with each other in a solid or with solvent molecules, crucial for designing liquid crystals and other condensed matter materials. acs.orgnih.gov | acs.orgnih.gov |

| Natural Bonding Orbital (NBO) Analysis | Charge transfer, intermolecular and intramolecular interactions | Elucidates the nature of chemical bonds and non-covalent interactions that determine material properties. | acs.orgnih.gov |

| AI / Machine Learning | Structure-property relationships, predictive performance models | Accelerates the design cycle by predicting properties of novel compounds without the need for initial synthesis or complex simulation. mit.edu | mit.eduyoutube.com |

Tailoring Fluorinated Biphenyl Architectures for Multifunctional Materials

The robust and tunable nature of the fluorinated biphenyl structure makes it an excellent building block for multifunctional materials. Research has shown that fluorinated aromatic compounds are valuable in materials science for applications like liquid crystal displays and organic solar cells due to the stability of the carbon-fluorine bond. nih.gov

Future work will focus on creating more complex architectures based on the this compound core:

Liquid Crystals: By attaching flexible alkyl chains to the rigid biphenyl core, it is possible to design molecules that exhibit liquid crystalline phases. The fluorine atoms can fine-tune the dielectric anisotropy and other properties essential for display technologies. Research on related fluorinated triphenylenes demonstrates the resilience of these systems to form stable mesophases. beilstein-journals.orgresearchgate.net

Organic Electronics: Incorporating trifluorobiphenyl units into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The fluorine atoms help to lower the energy levels of molecular orbitals, which can improve device performance and stability.

Photoluminescent Materials: Studies on related, more complex fluorinated systems show they can exhibit strong fluorescence, with potential applications in sensing, imaging, and lighting. beilstein-journals.orgresearchgate.net

Investigating Spectroscopic Probes and Sensors Based on Fluorinated Biphenyls

Fluorescent probes are powerful tools for detecting specific molecules or changes in the local environment. nih.govnih.govmdpi.com The development of probes often relies on fluorophores—molecules that emit light after being excited. youtube.com Fluorinated organic dyes are known for their high photostability and brightness. nih.gov

While this compound itself is not a traditional fluorophore, it can serve as a core scaffold for building sophisticated sensors. Future research directions include:

Turn-On/Turn-Off Sensors: Designing derivatives where the fluorescence is "quenched" or turned off until it interacts with a specific target analyte, leading to a "turn-on" of the fluorescence signal.

Ratiometric Sensing: Creating probes where the color of the emitted light (the emission wavelength) changes upon binding to a target, allowing for more accurate quantification that is independent of probe concentration. nih.gov

Chemical Threat Detection: Building upon research into fluorinated sorbent materials, derivatives of trifluorobiphenyl could be developed for the spectroscopic detection of hazardous chemicals. researchgate.net The interaction between the analyte and the fluorinated sensor molecule can cause a measurable shift in the spectroscopic signal. researchgate.net

Role in Green Chemistry and Process Intensification for Industrial Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. frontiersin.orgcetjournal.itunito.it

This compound and its derivatives are relevant to this trend, particularly as intermediates in the agrochemical and pharmaceutical industries. sci-hub.se For example, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is a crucial intermediate for the fungicide Fluxapyroxad. sci-hub.segoogle.com

Future industrial applications will focus on:

Greener Synthesis Routes: Implementing the sustainable synthetic methods discussed in section 7.1 on an industrial scale. This includes using continuous-flow reactors to improve safety and efficiency. cetjournal.it

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Circular Economy Principles: Developing methods to recycle catalysts and solvents, and to utilize bio-based feedstocks where possible, aligning with a more sustainable industrial model. unito.it The development of highly efficient synthetic processes, such as the one for the Fluxapyroxad intermediate, is a key step toward achieving these goals in an industrial setting. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4',5-Trifluoro-1,1'-biphenyl with high regioselectivity?

- Methodological Answer : Use cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids and halogenated biphenyl precursors. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O) to enhance fluorination efficiency. Monitor reaction progress via <sup>19</sup>F NMR to confirm regioselectivity .

- Data Consideration : Purity of intermediates (≥95% by HPLC) and reaction yields (typically 60–75%) must be validated to avoid byproducts like di- or tetra-fluorinated analogs.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical. Refine parameters to confirm bond angles (e.g., C-F bond lengths: ~1.34 Å) and torsional angles between biphenyl rings. Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate structural accuracy.

- Data Contradiction : Discrepancies in fluorine positional disorder may arise due to crystal packing effects; use anisotropic displacement parameters to mitigate misinterpretation.

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

- Methodological Answer : Conduct cyclic voltammetry (CV) to measure redox potentials and identify degradation pathways. Pair with GC-MS to detect fluorinated byproducts (e.g., fluorobenzoic acids). Computational studies (e.g., frontier molecular orbital analysis) can reveal electron-withdrawing effects of fluorine substituents on stability .

- Data Contradiction : Conflicting reports on oxidative stability may stem from solvent polarity (e.g., acetonitrile vs. DMF) or trace metal impurities; use ultra-pure solvents and chelating agents (e.g., EDTA) to standardize conditions.

Q. How do fluorination patterns influence the electronic properties of this compound in optoelectronic applications?

- Methodological Answer : Perform UV-Vis and fluorescence spectroscopy to correlate substituent positions with absorption/emission maxima. Use time-dependent DFT (TD-DFT) to model excited-state behavior. For example, meta-fluorine groups may reduce π-conjugation, blue-shifting emission wavelengths by 10–15 nm .

- Data Consideration : Batch-to-batch variations in fluorination (e.g., incomplete substitution) can skew optoelectronic data; employ MALDI-TOF MS to confirm molecular homogeneity.

Q. What strategies resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Follow EPA peer review guidelines for hazard assessment. Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos) to compare results across studies. Analyze discrepancies via meta-regression, considering variables like exposure duration and metabolite profiling (e.g., LC-MS/MS).

- Data Contradiction : Disagreements in LD₅₀ values may arise from differential metabolite formation (e.g., hydroxylated vs. sulfated derivatives); employ stable isotope tracing to track biotransformation pathways.

Experimental Design & Validation

Q. How to design a robust protocol for quantifying trace impurities in this compound?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Validate against certified reference materials (CRMs) for fluorinated analogs. Limit of quantification (LOQ) should be ≤0.1 ppm .

Q. What computational tools predict the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.